(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-6-12-3-2-10-21-12)18-8-9-19-15(11-18)13-4-1-5-14(13)17-19/h2-3,6-7,10H,1,4-5,8-9,11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSCTKRKBFSKNV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel pyrazolo derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and case analyses.
Molecular Structure
Molecular Formula: C₁₂H₁₅N₅OS
Molecular Weight: 245.34 g/mol
CAS Number: Not available
The compound features a bicyclic structure that integrates a cyclopentane ring with a pyrazolo moiety and a thiophenyl group. This unique structural configuration is crucial for its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking their activity.
- Receptor Antagonism: It can bind to receptors, preventing the binding of natural ligands and thus inhibiting receptor activation.
- Pathway Modulation: By interacting with key molecules in biochemical pathways, the compound can modulate various cellular processes.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.45 | Inhibition of tubulin polymerization |
| A549 (lung cancer) | 0.42 | Induction of apoptosis |
| HeLa (cervical cancer) | 0.49 | Cell cycle arrest |
These results indicate that the compound may act as a potent anticancer agent through multiple mechanisms including apoptosis induction and cell cycle modulation .
Anti-inflammatory Activity
Studies have also indicated that pyrazolo derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 has been observed in vitro.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives where this compound was tested for its kinase inhibition profile. The results showed:
| Kinase Target | Inhibition (%) at 1 µM |
|---|---|
| Pim-1 | >95% |
| Flt-3 | 80%-95% |
| JAK2 | 50%-80% |
This profile suggests that the compound could be further developed as a therapeutic agent targeting specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
